2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)-
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Overview
Description
2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- is a chemical compound with the molecular formula C13H20O4. It is a derivative of geranic acid, which is a naturally occurring monoterpenoid. This compound is known for its distinct structural features, including the presence of two double bonds in the E,E-configuration and an acetyloxy group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- typically involves the esterification of geranic acid with methanol in the presence of an acid catalyst. The acetyloxy group can be introduced through acetylation using acetic anhydride and a base such as pyridine. The reaction conditions generally include:
Temperature: 25-50°C
Catalyst: Acid catalyst for esterification, base catalyst for acetylation
Solvent: Methanol for esterification, dichloromethane for acetylation
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- undergoes various chemical reactions, including:
Oxidation: The double bonds can be oxidized using reagents like potassium permanganate or ozone.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- Geranic acid methyl ester
- Neric acid methyl ester
- Methyl geranate
Uniqueness
2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- is unique due to the presence of the acetyloxy group, which imparts distinct chemical and biological properties
Properties
CAS No. |
40772-82-5 |
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Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
methyl 8-acetyloxy-2,6-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C13H20O4/c1-10(8-9-17-12(3)14)6-5-7-11(2)13(15)16-4/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
RCOJCGOBAXLPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(=O)C)CCC=C(C)C(=O)OC |
Origin of Product |
United States |
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